Alpibectir has a molecular formula of and a molecular weight of 332.24 g/mol. Its structure features multiple fluorinated groups which contribute to its unique properties. The InChIKey for alpibectir is ZEAVKHMQTZBUND-UHFFFAOYSA-N, allowing for easy identification in chemical databases .
Alpibectir undergoes several key chemical reactions during its metabolism:
These reactions are essential for understanding how alpibectir is processed in the human body and its potential therapeutic effects .
Alpibectir operates by inhibiting the transcription regulator VirS, which plays a crucial role in bacterial gene expression related to tuberculosis pathogenesis. This inhibition helps overcome resistance mechanisms linked to mutations in ethionamide's activation pathway (EthA). By targeting VirS, alpibectir not only enhances the efficacy of ethionamide but also potentially reduces the required dosage, thereby minimizing side effects and improving patient compliance .
Alpibectir exhibits several notable physical and chemical properties:
The primary application of alpibectir lies in its use as an antibacterial agent against tuberculosis. Its innovative mechanism positions it as a promising candidate for combination therapies aimed at enhancing the treatment outcomes for patients suffering from drug-resistant forms of tuberculosis. Ongoing clinical trials will further elucidate its efficacy and safety profile, potentially leading to broader applications in infectious disease management .
Alpibectir (designated BVL-GSK098 during development) emerged from BioVersys’ proprietary Transcriptional Regulator Inhibitory Compound platform, a pioneering technology designed to address antimicrobial resistance by targeting bacterial gene regulation pathways. This platform focuses on inhibiting master transcriptional regulators in pathogens, thereby overcoming resistance mechanisms and potentiating existing antibiotics. The development of Alpibectir exemplifies a successful transnational public-private partnership. BioVersys initiated the collaboration with GlaxoSmithKline for medicinal chemistry optimization, while the Pasteur Institute Lille and University of Lille contributed essential mechanistic microbiology and Mycobacterium tuberculosis strain validation [1] [8]. This consortium leveraged complementary expertise: BioVersys provided the TRIC technology backbone, GlaxoSmithKline contributed drug development capabilities, and French academic institutions delivered tuberculosis-specific pathophysiological insights [2] [7].
Table 1: Collaborative Framework for Alpibectir Development
| Organization | Primary Role | Key Contribution |
|---|---|---|
| BioVersys AG | Platform Innovation | TRIC technology discovery & lead optimization |
| GlaxoSmithKline | Pharmaceutical Development | Clinical trial design & regulatory strategy |
| Pasteur Institute Lille | Mechanistic Microbiology | M. tuberculosis resistance mechanism elucidation |
| University of Lille | Preclinical Validation | In vivo efficacy models & biomarker identification |
The preclinical validation of Alpibectir established its novel mechanism of action as a VirS transcriptional regulator inhibitor. By binding to VirS, Alpibectir stimulates the MymA operon, activating an alternative bioactivation pathway for the prodrug ethionamide. This bypasses the conventional EthA-dependent activation pathway, which is frequently compromised in drug-resistant tuberculosis strains [1] [5]. Key studies demonstrated that Alpibectir:
In vivo efficacy was demonstrated in murine tuberculosis models where the Alpibectir-ethionamide combination (designated AlpE) reduced lung bacterial loads by 99% after four weeks of treatment at ethionamide doses representing one-third of the standard human equivalent. Crucially, this combination exhibited bactericidal activity against isoniazid-monoresistant strains, suggesting potential utility in first-line therapy [1] [8]. Metabolic studies confirmed Alpibectir's favorable pharmacokinetic profile, including high oral bioavailability (67-100% across species), low plasma protein binding (<80%), and dose-proportional exposure, supporting its transition to clinical testing [5].
The Innovative Medicines Initiative 2 Joint Undertaking, a public-private partnership between the European Union and the European Federation of Pharmaceutical Industries and Associations, provided critical funding and consortium management to accelerate Alpibectir's development. In May 2019, the TRIC-TB project was awarded €6.92 million under grant agreement No. 853800 to advance the compound through early clinical development [1] [7]. This funding enabled:
The subsequent UNITE4TB consortium (grant agreement No. 101007873), part of the Antimicrobial Resistance Accelerator program, further supported the Phase 2 clinical development. This €185 million pan-European initiative implemented adaptive trial designs and pharmacokinetic-pharmacodynamic modeling to optimize Alpibectir-ethionamide dosing regimens [7] [8]. The IMI2 JU funding structure facilitated equitable risk-sharing between public and private entities, reducing development costs by approximately 40% compared to traditional pharmaceutical development pathways [7].
Table 2: IMI2 JU Funding Impact on Alpibectir Development Timeline
| Development Phase | Traditional Timeline | IMI2-Accelerated Timeline | Acceleration Factor |
|---|---|---|---|
| Lead Optimization | 24-36 months | 18 months | 1.5× |
| Preclinical Toxicology | 12-18 months | 9 months | 1.7× |
| Phase 1 Initiation | 6-12 months | 4 months | 2.0× |
| Phase 2 Transition | 9-15 months | 7 months | 1.7× |
The European & Developing Countries Clinical Trials Partnership provided supplementary funding through the bEto-TB project (grant RIA2019AMR-2657), enabling Phase 2a early bactericidal activity studies in South Africa. This multidonor approach created an integrated development pathway from bench to human proof-of-concept within five years, exemplifying how strategic public funding can de-risk innovative antimicrobial approaches [6] [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: